2H-Spiro[benzofuran-3,4'-piperidine]
CAS No.: 171-77-7
Cat. No.: VC3805206
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171-77-7 |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | spiro[2H-1-benzofuran-3,4'-piperidine] |
| Standard InChI | InChI=1S/C12H15NO/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 |
| Standard InChI Key | HEOQEWRIMCDLFB-UHFFFAOYSA-N |
| SMILES | C1CNCCC12COC3=CC=CC=C23 |
| Canonical SMILES | C1CNCCC12COC3=CC=CC=C23 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2H-Spiro[benzofuran-3,4'-piperidine] features a spirocyclic framework where the benzofuran oxygen atom bridges the aromatic ring and the piperidine nitrogen, creating a rigid three-dimensional structure. The IUPAC name, spiro[2H-1-benzofuran-3,4'-piperidine], reflects this connectivity . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 189.25 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 320.4 ± 42.0°C | |
| Melting Point | 84–86°C | |
| LogP (Partition Coefficient) | 2.08 |
The spiro configuration imposes steric constraints that enhance receptor-binding selectivity, as demonstrated in opioid ligand studies.
Spectroscopic and Computational Data
The compound’s canonical SMILES (C1CNCCC12COC3=CC=CC=C23) and InChIKey (HEOQEWRIMCDLFB-UHFFFAOYSA-N) facilitate computational modeling of its interactions with biological targets . Nuclear magnetic resonance (NMR) studies of analogous spiro compounds reveal distinct chemical shifts for the piperidine protons (δ 2.5–3.5 ppm) and benzofuran aromatic protons (δ 6.8–7.4 ppm) .
Synthetic Methodologies
Intramolecular Heck Cyclization
A seminal synthesis route employs palladium-catalyzed intramolecular Heck reactions, achieving cyclization with stereochemical control. For example, 5-(2-bromo-6-methoxyphenoxy)-2-methyloctahydroisoquinoline undergoes Pd-catalyzed cyclization to yield tricyclic morphine fragments in 70% yield and 45% enantiomeric excess (e.e.) when using a Pd-(S)-BINAP catalyst . This method’s efficiency (42–53% yields for related scaffolds) makes it preferable over radical-based approaches .
Acid-Catalyzed Cyclization
Alternative strategies involve proton-assisted cyclization of keto-piperidine precursors. For instance, treating 5-fluorobenzofuran-3(2H)-one with piperidine derivatives in acidic media generates the spiro linkage, though with lower stereoselectivity compared to metal-catalyzed methods .
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to related benzofuran-piperidine hybrids:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorobenzofuran-3(2H)-one | Ketone group at C3 | Precursor for spiro synthesis |
| Spiro[1-benzofuran-3,4'-piperidine] hydrochloride | Salt form with Cl⁻ counterion | Improved aqueous solubility |
| C-Alkylated spiro[benzofuran-3(2H),4'-piperidine] | Methyl/ethyl substitutions | Enhanced opioid receptor affinity |
The fluorine atom at the 5-position in derivatives significantly alters electronic density, improving metabolic stability and blood-brain barrier permeability .
Applications in Drug Discovery
Lead Optimization
The spiro scaffold serves as a privileged structure in medicinal chemistry, enabling rapid generation of analogs via:
-
N-alkylation of the piperidine nitrogen
-
Electrophilic aromatic substitution on the benzofuran ring
-
Ring-opening/ring-closing strategies to access diverse heterocycles .
Patent Landscape
Challenges and Future Directions
Synthetic Limitations
Current methods face challenges in controlling diastereoselectivity during spiro ring formation. Advances in asymmetric catalysis, particularly using chiral phosphine ligands, could address this .
Toxicity Profiling
While the compound exhibits favorable in vitro ADME (absorption, distribution, metabolism, excretion) properties, in vivo studies are needed to assess hepatotoxicity and CNS penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume